molecular formula C7H6BrClN2O2 B2709631 Ethyl 5-bromo-4-chloropyrimidine-2-carboxylate CAS No. 1934435-89-8

Ethyl 5-bromo-4-chloropyrimidine-2-carboxylate

Cat. No.: B2709631
CAS No.: 1934435-89-8
M. Wt: 265.49
InChI Key: CYGLKAZAIBJBFB-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-4-chloropyrimidine-2-carboxylate is a heterocyclic organic compound with the molecular formula C7H6BrClN2O2 It is a derivative of pyrimidine, a six-membered ring structure containing nitrogen atoms at positions 1 and 3

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-bromo-4-chloropyrimidine-2-carboxylate can be synthesized through a multi-step process involving the bromination and chlorination of pyrimidine derivatives. One common method involves the reaction of 5-bromo-2-chloropyrimidine with ethyl chloroformate in the presence of a base such as triethylamine. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-bromo-4-chloropyrimidine-2-carboxylate undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine and chlorine atoms can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Coupling reactions: It can participate in coupling reactions with aryl or alkyl halides to form more complex structures.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents such as sodium methoxide or potassium tert-butoxide in solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyrimidine derivative, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

Ethyl 5-bromo-4-chloropyrimidine-2-carboxylate has several scientific research applications:

    Medicinal chemistry: It serves as a building block for the synthesis of pharmaceutical compounds, particularly those targeting nucleic acid-related enzymes.

    Materials science: The compound is used in the development of novel materials with specific electronic or optical properties.

    Biological studies: It is employed in the study of enzyme inhibitors and receptor ligands, contributing to the understanding of biological pathways and mechanisms.

Mechanism of Action

The mechanism of action of ethyl 5-bromo-4-chloropyrimidine-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or modulator, affecting the activity of these targets. The exact pathways and interactions depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-bromo-2-chloropyrimidine-4-carboxylate
  • Ethyl 4-bromo-5-chloropyrimidine-2-carboxylate
  • Ethyl 2-bromo-4-chloropyrimidine-5-carboxylate

Uniqueness

Ethyl 5-bromo-4-chloropyrimidine-2-carboxylate is unique due to its specific substitution pattern on the pyrimidine ring. This arrangement can influence its reactivity and the types of interactions it can participate in, making it a valuable compound for targeted synthesis and research applications.

Properties

IUPAC Name

ethyl 5-bromo-4-chloropyrimidine-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6BrClN2O2/c1-2-13-7(12)6-10-3-4(8)5(9)11-6/h3H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGLKAZAIBJBFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(C(=N1)Cl)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6BrClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1934435-89-8
Record name ethyl 5-bromo-4-chloropyrimidine-2-carboxylate
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